molecular formula C18H17ClN2O2 B11348797 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole CAS No. 1018125-96-6

5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11348797
CAS No.: 1018125-96-6
M. Wt: 328.8 g/mol
InChI Key: AHYYYWSAVFWXMG-UHFFFAOYSA-N
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Description

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-(prop-2-en-1-yl)phenol and 5-chloro-1H-1,3-benzodiazole.

    Coupling Reaction: The phenol derivative is reacted with a suitable chloromethylating agent to introduce the chloromethyl group.

    Nucleophilic Substitution: The chloromethylated phenol is then reacted with 5-chloro-1H-1,3-benzodiazole under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the benzodiazole ring or the side chains.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
  • 4-Acetamido-5-chloro-2-methoxybenzoic acid methyl ester
  • 5-Chloro-4-acetamido-2-methoxybenzoic acid methyl ester

Uniqueness

5-Chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring with a methoxyphenoxy group makes it a versatile compound for various applications.

Biological Activity

5-chloro-2-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings from diverse sources.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by its bicyclic structure containing a fused benzene and imidazole ring. The presence of chlorine and methoxy groups enhances its biological activity.

Anticancer Properties

Recent studies have shown that benzimidazole derivatives exhibit significant anticancer effects. For instance, compounds similar to this compound have demonstrated selective antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
5-chloro derivativeHuT780.1815
Non-chloro derivativeTHP-17.3113.7

The compound showed an IC50 value of 0.18 µM against HuT78 cells, indicating potent activity compared to other derivatives which had higher IC50 values .

The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Studies indicate that treatment with benzimidazole derivatives can lead to cell cycle arrest in the G0/G1 phase, preventing further proliferation. This was evidenced by a significant increase in the subG0/G1 population in treated cells, suggesting DNA fragmentation typical of apoptotic processes .

Study on Selective Cytotoxicity

In a study examining the selective cytotoxic effects of various benzimidazole derivatives, it was found that the introduction of chlorine at specific positions significantly enhanced the anticancer activity. The compound's ability to selectively target malignant cells while sparing normal cells was highlighted, with an impressive selectivity index reported for certain derivatives .

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. These studies indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups, further supporting its potential as an anticancer agent .

Properties

CAS No.

1018125-96-6

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

6-chloro-2-[(2-methoxy-4-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H17ClN2O2/c1-3-4-12-5-8-16(17(9-12)22-2)23-11-18-20-14-7-6-13(19)10-15(14)21-18/h3,5-10H,1,4,11H2,2H3,(H,20,21)

InChI Key

AHYYYWSAVFWXMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=NC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

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